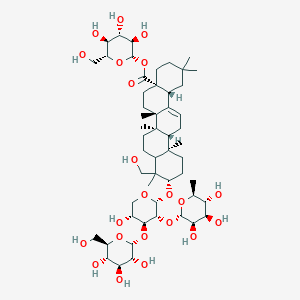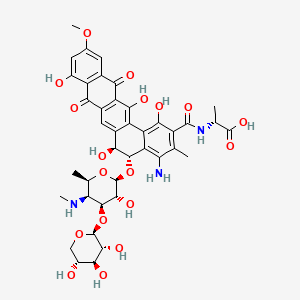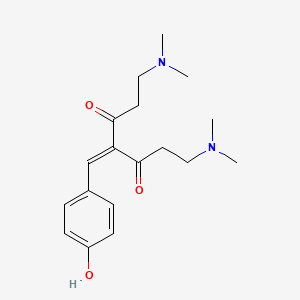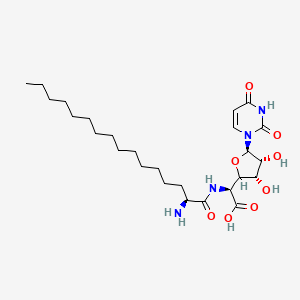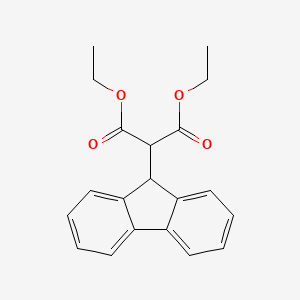
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- typically involves multiple steps, including the formation of the oxazole ring, the pyridine ring, and the attachment of the piperazine and phenoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolo(4,5-b)pyridin-2(3H)-one derivatives: Compounds with similar core structures but different substituents.
Phenoxyphenyl derivatives: Compounds containing the phenoxyphenyl group with different functional groups attached.
Piperazine derivatives: Compounds with the piperazine ring and various substituents.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
134337-04-5 |
|---|---|
Molekularformel |
C24H24N4O3 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
3-[2-[4-(4-phenoxyphenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C24H24N4O3/c29-24-28(23-22(31-24)7-4-12-25-23)18-15-26-13-16-27(17-14-26)19-8-10-21(11-9-19)30-20-5-2-1-3-6-20/h1-12H,13-18H2 |
InChI-Schlüssel |
VCEPZHQCTXYJBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCN2C3=C(C=CC=N3)OC2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


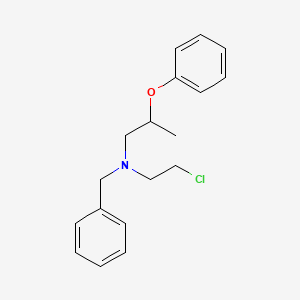
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
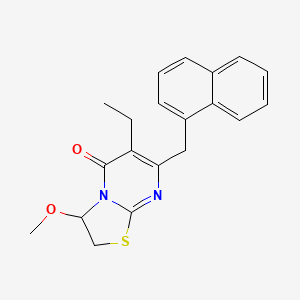
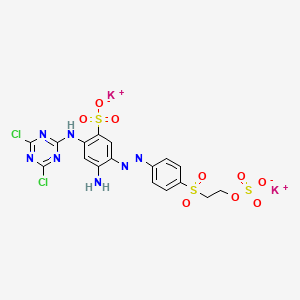

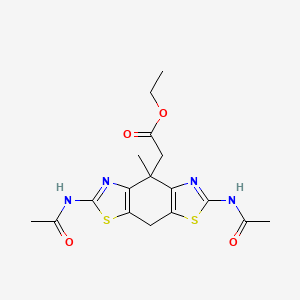
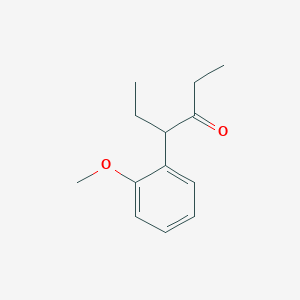
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
